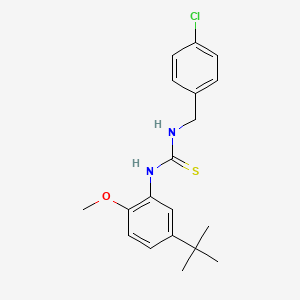![molecular formula C20H21NO2S2 B4820562 N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B4820562.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide
Übersicht
Beschreibung
N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide, also known as MN-64, is a chemical compound that has gained attention in scientific research for its potential as a tool for studying neurological disorders.
Wirkmechanismus
N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide works by inhibiting the activity of certain enzymes that are involved in the formation of beta-amyloid plaques and neurofibrillary tangles. It does this by binding to the active site of these enzymes and preventing them from carrying out their normal function. N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide has also been shown to protect against the loss of dopaminergic neurons in the brain by activating certain signaling pathways that promote cell survival.
Biochemical and Physiological Effects
N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, protect against the loss of dopaminergic neurons in the brain, and activate certain signaling pathways that promote cell survival. N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the activity of enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles, as well as protecting against the loss of dopaminergic neurons in the brain. This makes it a valuable tool for studying neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one limitation of using N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide. One area of research is to further investigate its mechanism of action and how it interacts with enzymes involved in the formation of beta-amyloid plaques and neurofibrillary tangles. Another area of research is to test its efficacy in animal models of neurological disorders, and eventually in clinical trials in humans. Additionally, researchers may explore the potential of N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide as a tool for studying other neurological disorders beyond Alzheimer's and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide has been studied for its potential as a tool for studying neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are characteristic features of Alzheimer's disease. N-{2-[(4-methylbenzyl)thio]ethyl}-2-naphthalenesulfonamide has also been shown to protect against the loss of dopaminergic neurons in the brain, which is a hallmark of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-16-6-8-17(9-7-16)15-24-13-12-21-25(22,23)20-11-10-18-4-2-3-5-19(18)14-20/h2-11,14,21H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVAUMQSRFWPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-methylphenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4820511.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4820514.png)
![1-benzyl-4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4820516.png)
![methyl 2-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4820519.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4820521.png)
![N-(4-ethoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4820525.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4820543.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4820556.png)
![4-(2,2-dimethylpropyl)-3-{2-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B4820570.png)

![4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4820581.png)
